Methyl 4-chloro-6-(chlorosulfonyl)pyridine-2-carboxylate
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Overview
Description
Methyl 4-chloro-6-(chlorosulfonyl)pyridine-2-carboxylate is an organic compound with the molecular formula C7H5Cl2NO4S and a molecular weight of 270.09 g/mol . This compound is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of both chloro and chlorosulfonyl groups makes it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of Methyl 4-chloro-6-(chlorosulfonyl)pyridine-2-carboxylate typically involves the chlorosulfonation of methyl 4-chloropicolinate. The reaction is carried out in the presence of chlorosulfonic acid, which introduces the chlorosulfonyl group at the 6-position of the pyridine ring . The reaction conditions generally include:
Reagents: Chlorosulfonic acid, methyl 4-chloropicolinate
Solvent: Methylene chloride
Temperature: 0°C to room temperature
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Methyl 4-chloro-6-(chlorosulfonyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted by nucleophiles such as amines and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids.
Common reagents used in these reactions include palladium catalysts for coupling reactions and nucleophiles like amines for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-chloro-6-(chlorosulfonyl)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-6-(chlorosulfonyl)pyridine-2-carboxylate involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The chlorosulfonyl group is highly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in synthetic chemistry to create complex molecules.
Comparison with Similar Compounds
Similar compounds include other chlorosulfonyl-substituted pyridines and picolinates. Compared to these compounds, Methyl 4-chloro-6-(chlorosulfonyl)pyridine-2-carboxylate is unique due to its specific substitution pattern, which provides distinct reactivity and applications. Some similar compounds are:
- Methyl 4-chloropicolinate
- 6-Chloro-3-(chlorosulfonyl)pyridine-2-carboxylic acid
These compounds share structural similarities but differ in their specific functional groups and reactivity.
Properties
Molecular Formula |
C7H5Cl2NO4S |
---|---|
Molecular Weight |
270.09 g/mol |
IUPAC Name |
methyl 4-chloro-6-chlorosulfonylpyridine-2-carboxylate |
InChI |
InChI=1S/C7H5Cl2NO4S/c1-14-7(11)5-2-4(8)3-6(10-5)15(9,12)13/h2-3H,1H3 |
InChI Key |
VSSHHIPXNCVHNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=CC(=C1)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
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